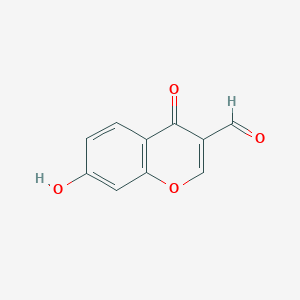

3-Formyl-7-hydroxychromone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Formyl-7-hydroxychromone is a useful research compound. Its molecular formula is C10H6O4 and its molecular weight is 190.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Condensation Reactions with Nucleophiles

3-Formyl-7-hydroxychromone’s aldehyde group participates in nucleophilic additions. For example:

-

Primary/Secondary Amines : Reactions with aliphatic amines (e.g., butylamine) yield imine derivatives. In catalyst-free conditions, α-aminophosphine oxides form at ambient temperature, while higher temperatures (80°C) favor enamine products (e.g., phosphinoyl-functionalized 3-aminomethylene chromanones) .

-

Aromatic Amines : Unlike aliphatic amines, aromatic amines (e.g., aniline) require basic catalysts (e.g., DIPEA) and elevated temperatures (80–100°C) to form enamine derivatives, albeit with lower selectivity .

Table 1: Reaction Outcomes with Amines

Multicomponent Reactions

The aldehyde and hydroxyl groups enable participation in multicomponent systems:

-

Kabachnik–Fields Reaction : Reacts with secondary phosphine oxides (e.g., diphenylphosphine oxide) and amines to form α-aminophosphine oxides. Catalyst-free conditions at RT favor this pathway, while heating shifts selectivity toward enamine products .

-

Phosphinoyl Functionalization : At 80°C, this compound derivatives undergo phosphoryl group incorporation, forming 2-(diarylphosphoryl)-substituted chromanones .

Reactivity with Azoles and Heterocycles

-

1,2- or 1,4-Addition Pathways : Reactions with 1H-azoles (e.g., imidazole) proceed via 1,2-addition to the aldehyde group, forming symmetrical bis-chromones (e.g., 3,3′-[(azol-1-yl)methylene]bis(4H-chromen-4-ones)). This contrasts with primary amines, which follow conjugate addition mechanisms .

-

Michael Acceptors : The α,β-unsaturated carbonyl system facilitates Michael additions. For example, reactions with active methylene compounds (e.g., malononitrile) yield fused pyran derivatives .

Hydroxyl Group Influence

The 7-hydroxyl substituent likely enhances:

-

Hydrogen Bonding : Stabilizes intermediates in nucleophilic additions, analogous to 3-formylchromone’s NH-mediated stabilization .

-

Electron Withdrawal : Modulates electrophilicity at C-2 and C-4 positions, directing regioselectivity in cycloadditions or phosphorylations .

Synthetic Methodologies

-

Vilsmeier–Haack Reaction : Standard route for 3-formylchromone synthesis, adaptable for 7-hydroxy derivatives using POCl₃/DMF .

-

Microwave-Assisted Synthesis : Enhances reaction rates and yields (e.g., 93% conversion in enamine formation under MW) .

Unresolved Challenges

Eigenschaften

IUPAC Name |

7-hydroxy-4-oxochromene-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-4-6-5-14-9-3-7(12)1-2-8(9)10(6)13/h1-5,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPHGPLCHXGENO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=C(C2=O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460135 |

Source

|

| Record name | 3-Formyl-7-hydroxychromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42059-55-2 |

Source

|

| Record name | 3-Formyl-7-hydroxychromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.